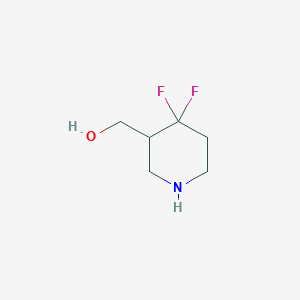

(4,4-Difluoropiperidin-3-yl)methanol

Description

Historical Context and Discovery of Fluorinated Piperidine Derivatives

The development of fluorinated piperidine derivatives emerged from the broader evolution of organofluorine chemistry in the mid-twentieth century, representing a convergence of two critical areas in pharmaceutical research. Piperidines, as saturated six-membered nitrogen heterocycles, have long been recognized as fundamental building blocks in medicinal chemistry, with their prevalence in natural products and synthetic pharmaceuticals establishing them as the most abundant heterocycle in pharmaceutical compounds. The systematic incorporation of fluorine atoms into these structures began gaining prominence as researchers recognized fluorine's unique ability to dramatically alter molecular properties without significantly changing molecular size.

The historical progression toward compounds like (4,4-Difluoropiperidin-3-yl)methanol reflects decades of methodological advancement in synthetic organic chemistry. Early approaches to fluorinated piperidines were often hampered by the challenges of selective fluorination and the maintenance of stereochemical integrity. The development of dearomatization-hydrogenation processes marked a significant breakthrough, enabling researchers to access fluorinated piperidines through the controlled reduction of fluorinated pyridine precursors. This methodology, first reported in comprehensive studies, demonstrated that fluoropyridines could serve as practical starting materials for the synthesis of complex fluorinated piperidine derivatives.

Research published in recent decades has established the fundamental importance of positional selectivity in fluorinated piperidine synthesis. The 4,4-difluoro substitution pattern found in this compound represents a particularly valuable motif, as the geminal difluoro group significantly influences both the conformational behavior and the electronic properties of the piperidine ring. Studies have shown that such substitution patterns can be achieved through rhodium-catalyzed processes that maintain high diastereoselectivity, providing access to specific stereoisomers with defined spatial arrangements of substituents.

The emergence of this compound as a compound of interest reflects the broader recognition that fluorinated heterocycles constitute an important group of organic compounds with rapidly growing applications in medicinal chemistry, agrochemicals production, and advanced materials. Historical development patterns indicate that the strategic placement of hydroxymethyl groups alongside fluorine substituents provides opportunities for further functionalization while maintaining the beneficial properties imparted by fluorination.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in organic and medicinal chemistry research stems from its unique structural features that address multiple challenges in drug discovery and development. The compound exemplifies the strategic use of fluorination to modulate the basicity of nitrogen-containing heterocycles, a property that has profound implications for drug activity and pharmacokinetic profiles. Research has demonstrated that the presence of fluorine atoms can significantly alter the interaction patterns between drug molecules and biological targets, particularly in the context of receptor binding and enzyme inhibition.

In medicinal chemistry applications, fluorinated piperidines like this compound have been recognized for their ability to address cardiovascular toxicity concerns associated with basic nitrogen-containing compounds. Studies indicate that molecules containing basic nitrogen atoms tend to be more promiscuous in biological systems and can exhibit cardiovascular toxicity driven by interactions with specific ion channels. The incorporation of fluorine atoms serves as a strategic approach to modulate the acid dissociation constant of adjacent basic nitrogen atoms, thereby disrupting unwanted binding interactions while maintaining desired therapeutic effects.

The compound's hydroxymethyl group provides additional functionality that enhances its utility as a synthetic intermediate. Research has shown that such functional groups can engage in hydrogen bonding interactions, which may influence both the compound's efficacy and its overall biological activity. This combination of fluorination and hydrogen bonding capability creates opportunities for selective interactions with biological targets, particularly in neurological contexts where precise receptor selectivity is crucial.

| Property Category | Characteristic | Impact on Drug Development |

|---|---|---|

| Metabolic Stability | Enhanced resistance to enzymatic degradation | Extended drug half-life |

| Lipophilicity | Increased membrane permeability | Improved bioavailability |

| Basicity Modulation | Reduced nitrogen atom basicity | Decreased cardiovascular toxicity |

| Conformational Rigidity | Restricted molecular flexibility | Enhanced target selectivity |

Synthetic organic chemistry research has highlighted the compound's value as a building block for more complex molecular architectures. The difluoro substitution pattern creates a conformationally rigid framework that can serve as a scaffold for the attachment of various pharmacophores. Studies have demonstrated that such rigid scaffolds often exhibit enhanced binding affinity and selectivity toward specific biological targets, making them valuable in the development of selective therapeutic agents.

The research significance extends to the development of synthetic methodologies for accessing similar compounds. Recent investigations have focused on establishing robust, scalable synthetic routes that can accommodate the structural complexity inherent in fluorinated piperidines while maintaining stereochemical control. These methodological advances have implications beyond individual compound synthesis, contributing to the broader field of fluorinated heterocycle chemistry and enabling the exploration of chemical space previously inaccessible through conventional synthetic approaches.

Nomenclature and Chemical Classification Systems

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted heterocyclic compounds, reflecting both the systematic approach to chemical naming and the specific structural features that define this molecule. According to the Hantzsch-Widman nomenclature system adopted by the International Union of Pure and Applied Chemistry, the parent piperidine ring is systematically named as azinane, indicating a six-membered saturated ring containing one nitrogen atom. However, the common name piperidine remains widely accepted and is predominantly used in chemical literature and commercial applications.

The complete International Union of Pure and Applied Chemistry name for this compound incorporates several key structural elements that must be precisely specified to avoid ambiguity. The designation "this compound" indicates that two fluorine atoms are attached to carbon atom number 4 of the piperidine ring, while a hydroxymethyl group is attached to carbon atom number 3. This systematic naming convention ensures unambiguous identification of the compound's structure and distinguishes it from related isomers such as (3,3-Difluoropiperidin-4-yl)methanol, which has a different substitution pattern.

The compound exists in enantiomeric forms, necessitating additional stereochemical descriptors in comprehensive nomenclature. The R-enantiomer is specifically designated as [(3R)-4,4-difluoropiperidin-3-yl]methanol, while the S-enantiomer is named [(3S)-4,4-difluoropiperidin-3-yl]methanol. These designations follow the Cahn-Ingold-Prelog priority rules for assigning absolute configuration, ensuring that each stereoisomer can be unambiguously identified and distinguished in chemical databases and literature.

Chemical classification systems categorize this compound within several overlapping taxonomic frameworks that reflect its structural and functional characteristics. The compound belongs to the broad class of organoheterocyclic compounds, specifically within the piperidines subclass. From a functional group perspective, it is classified as both a fluoroalkyl compound and a primary alcohol, reflecting the presence of both fluorine substituents and the hydroxymethyl group.

| Classification System | Category | Subcategory | Specific Designation |

|---|---|---|---|

| International Union of Pure and Applied Chemistry | Heterocyclic Compounds | Piperidines | Difluorinated Piperidine Derivative |

| Chemical Abstracts Service | Organic Compounds | Fluorinated Heterocycles | 4,4-Difluoro-3-hydroxymethylpiperidine |

| Functional Group | Fluoroorganics | Difluoroalkyl Compounds | Geminal Difluoro Derivative |

| Pharmacological | Nitrogen Heterocycles | Saturated Six-Membered Rings | Fluorinated Piperidine Building Block |

The molecular descriptor systems provide additional layers of classification that are particularly relevant for computational chemistry and drug discovery applications. The compound's molecular formula C₆H₁₁F₂NO indicates six carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight of 151.15 grams per mole places it within the range typical for small molecule pharmaceutical intermediates.

Database registration systems assign unique identifiers that facilitate unambiguous compound identification across different platforms and applications. The Chemical Abstracts Service number 1331823-62-1 serves as the primary registry number for the racemic mixture, while individual stereoisomers receive distinct registry numbers. These systematic identifiers are essential for tracking the compound through chemical literature, patent databases, and commercial supplier catalogs.

Research Significance in Fluorinated Heterocyclic Chemistry

The research significance of this compound in fluorinated heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how strategic fluorination can unlock new chemical space and enable innovative approaches to molecular design. Contemporary research in fluorinated heterocycles has identified this compound class as particularly valuable for advancing our understanding of structure-activity relationships in medicinal chemistry, where the precise spatial arrangement of fluorine atoms can dramatically influence biological activity.

Recent investigations have demonstrated that fluorinated piperidines like this compound serve as excellent model systems for studying the fundamental interactions that govern molecular recognition in biological systems. The geminal difluoro substitution pattern creates a unique electronic environment that influences both intramolecular and intermolecular interactions. Research has shown that such substitution patterns can be used to probe the importance of hydrogen bonding in bioactive molecules, as the fluorine atoms can participate in various types of non-covalent interactions while simultaneously altering the electronic properties of nearby functional groups.

The compound's role in advancing synthetic methodology represents another dimension of its research significance. Studies have established that the successful synthesis of this compound requires sophisticated approaches to control both regiochemistry and stereochemistry. These synthetic challenges have driven the development of new catalytic systems and reaction conditions that are broadly applicable to the synthesis of related fluorinated heterocycles. The heterogeneous palladium-catalyzed hydrogenation protocols developed for accessing such compounds have proven to be robust and scalable, enabling their application to the synthesis of fluorinated derivatives of important pharmaceutical compounds.

Mechanistic studies focusing on the reactivity of fluorinated piperidines have revealed fundamental insights into the behavior of fluorinated organic compounds under various reaction conditions. Research has shown that the presence of fluorine atoms can significantly influence reaction pathways, sometimes leading to unexpected products or requiring modified reaction conditions to achieve desired transformations. These mechanistic insights have broader implications for the field of organofluorine chemistry, contributing to our understanding of how fluorination affects molecular reactivity and stability.

| Research Application Area | Significance | Key Findings |

|---|---|---|

| Conformational Analysis | Understanding fluorine effects on molecular shape | Gauche conformation preference in solution |

| Synthetic Methodology | Development of scalable synthetic routes | Dearomatization-hydrogenation protocols |

| Structure-Activity Studies | Correlation of structure with biological activity | Enhanced metabolic stability and selectivity |

| Mechanistic Chemistry | Understanding fluorinated compound reactivity | Unique reaction pathways and intermediates |

The compound has also played a significant role in advancing our understanding of fluorinated heterocycle behavior in biological systems. Research has demonstrated that the specific substitution pattern found in this compound can modulate the basicity of the nitrogen atom in ways that are predictable and synthetically useful. This understanding has enabled medicinal chemists to rationally design fluorinated analogs of existing drugs with improved pharmacological profiles.

Current research directions emphasize the compound's potential as a building block for more complex molecular architectures. Studies have shown that the hydroxymethyl group provides a convenient handle for further functionalization, enabling the synthesis of libraries of related compounds with systematically varied properties. This approach to molecular diversification is particularly valuable in drug discovery, where the ability to generate focused libraries of structurally related compounds can accelerate the identification of lead compounds with optimal properties.

The broader implications of research on this compound extend to the development of new materials and catalysts. Studies have indicated that fluorinated piperidines can serve as components in ionic liquids and organocatalysts, where their unique properties contribute to enhanced performance in various applications. These emerging applications demonstrate the versatility of fluorinated heterocycles and suggest that continued research in this area will yield additional innovative applications beyond traditional pharmaceutical uses.

Properties

IUPAC Name |

(4,4-difluoropiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)1-2-9-3-5(6)4-10/h5,9-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGWMTQKEVTLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331823-62-1 | |

| Record name | (4,4-difluoropiperidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Common Synthetic Routes

Direct Fluorination of Piperidine Precursors:

The most common approach uses fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into piperidine rings. Typically, a piperidin-3-ylmethanol or a related intermediate is treated with DAST under controlled conditions to achieve selective 4,4-difluorination.Stepwise Functionalization:

Some methods involve first synthesizing 4,4-difluoropiperidine intermediates, which are then hydroxymethylated at the 3-position via formaldehyde addition or other hydroxymethylation techniques.Alternative Fluorinating Agents:

Other fluorinating reagents such as Deoxo-Fluor or Selectfluor have been explored for improved selectivity or yield, though DAST remains the most widely reported.

Industrial Scale Considerations

Industrial production methods are less documented but are presumed to optimize the above reactions for yield, purity, and cost-efficiency. Key considerations include:

- Use of continuous flow reactors for safer handling of fluorinating agents.

- Optimization of reaction temperature and solvent systems to minimize side reactions.

- Purification strategies to isolate the hydrochloride salt form, which is commercially available at high purity (99%).

Detailed Reaction Conditions and Analysis

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Fluorination | Piperidine derivative + DAST, low temp (0–25°C), inert atmosphere | Introduction of 4,4-difluoro groups with high regioselectivity |

| Hydroxymethylation | Formaldehyde or paraformaldehyde, base catalyst (e.g., NaOH), mild heating | Introduction of hydroxymethyl group at C-3 position |

| Purification | Crystallization or salt formation (HCl) | High purity (≥99%) hydrochloride salt isolation |

| Alternative fluorination | Deoxo-Fluor or Selectfluor, variable temps | Potential for different selectivities, requires optimization |

Research Findings on Optimization and Stereochemistry

- Enantiomeric Purity:

Enantiomeric purity is critical for biological activity. Strategies to optimize this include chiral resolution post-synthesis via chiral HPLC or enzymatic methods, and asymmetric catalysis during fluorination or cyclization using chiral palladium or copper complexes.

| Synthetic Route | Enantiomeric Excess (%) | Reference/Notes |

|---|---|---|

| Chiral HPLC Resolution | >98% (R-enantiomer) | High purity achievable after synthesis |

| Asymmetric Catalysis (CuI/Pd) | 85–90% | Requires chiral ligands and controlled conditions |

- Stereoselective Fluorination:

Controlled use of DAST under optimized temperature and solvent conditions minimizes racemization and enhances stereoselectivity.

Chemical Reaction Types Relevant to Preparation

| Reaction Type | Reagents/Conditions | Resulting Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), CrO3 | (4,4-Difluoropiperidin-3-yl)carboxylic acid |

| Reduction | Lithium aluminum hydride (LiAlH4) | (4,4-Difluoropiperidine) (removal of hydroxymethyl group) |

| Nucleophilic Substitution | Sodium azide (NaN3), thiols | Various substituted piperidine derivatives |

These reactions are important for modifying the compound post-synthesis or for derivatization in medicinal chemistry applications.

Analytical Techniques for Characterization During Preparation

| Technique | Key Parameters | Utility |

|---|---|---|

| HPLC-MS | Retention time ~8.2 min; m/z 164.24 | Purity assessment, molecular ion confirmation |

| $$^{19}F$$-NMR | Chemical shift δ ~ -120 ppm (CF2 groups) | Fluorine environment confirmation |

| $$^{1}H$$-NMR | Hydroxymethyl and piperidine protons | Structural verification and purity check |

| X-ray Diffraction (XRD) | SHELXL refinement | Stereochemistry and crystal packing analysis |

Summary Table of Preparation Route Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) | Most common, selective fluorination |

| Reaction Temperature | 0 to 25 °C | Low temp to avoid side reactions |

| Solvent | Dichloromethane (DCM), tetrahydrofuran (THF) | Common solvents for fluorination |

| Reaction Time | 2 to 12 hours | Depends on scale and reagent concentration |

| Purification | Crystallization, salt formation (HCl) | Yields high purity product |

| Yield | Typically 60–85% | Optimized through reaction condition tuning |

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropiperidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxymethyl group, forming (4,4-Difluoropiperidine).

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

Oxidation: (4,4-Difluoropiperidin-3-yl)carboxylic acid.

Reduction: (4,4-Difluoropiperidine).

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(4,4-Difluoropiperidin-3-yl)methanol serves as a crucial building block in organic synthesis. Its unique fluorinated structure allows it to be utilized in the development of more complex organic molecules and specialized fluorinated compounds. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists.

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids. |

| Reduction | Can be reduced to produce different piperidine derivatives. |

| Substitution | Fluorine atoms can be substituted with other functional groups. |

Biology

Research indicates that this compound may exhibit significant biological activities, particularly due to its interactions with various molecular targets. Studies have shown that compounds with similar structures can have anticancer properties and anti-inflammatory effects.

| Biological Activity | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against multiple cell lines; induces apoptosis. |

| Anti-inflammatory | Reduces inflammation markers; inhibits COX enzymes. |

A notable study highlighted its potential as a transcriptional repressor for oncogenic drivers in lymphoid malignancies, suggesting its role in targeted cancer therapies .

Medicine

In medicinal chemistry, this compound is explored as a precursor for drug development. Its fluorinated nature enhances binding affinity and selectivity for biological targets, which is crucial for developing effective pharmaceuticals.

Case Study Example :

A recent research project focused on optimizing the pharmacokinetic properties of compounds similar to this compound to improve their efficacy in vivo against specific cancer types .

Industry

The compound is also utilized in the production of specialty chemicals and materials with unique properties due to its fluorination. Its applications extend to various sectors including agrochemicals and polymers where fluorinated compounds are valued for their stability and performance.

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-3-yl)methanol is not well-documented. as a fluorinated compound, it may interact with biological systems by mimicking or inhibiting the action of naturally occurring molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between (4,4-Difluoropiperidin-3-yl)methanol and related piperidine derivatives:

Physicochemical Properties

- Polarity and Solubility: The hydroxymethyl group in this compound increases polarity compared to non-hydroxylated analogs like 4-(difluoromethylene)piperidine (C₆H₁₀F₂N). However, fluorination reduces aqueous solubility relative to non-fluorinated derivatives .

- Collision Cross-Section (CCS): While direct CCS data for this compound is unavailable, its benzylated analog (1-Benzyl-4,4-difluoropiperidin-3-yl)methanol exhibits CCS values of 157.3 Ų (M+H⁺) and 168.0 Ų (M+Na⁺), suggesting increased molecular rigidity due to the benzyl group .

Biological Activity

(4,4-Difluoropiperidin-3-yl)methanol is a fluorinated compound that has gained attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of fluorine atoms and a hydroxymethyl group, suggest that it may interact selectively with various biological targets, particularly in neurological contexts.

- Molecular Formula : C6H11F2N

- Molecular Weight : 145.16 g/mol

- Structure : The compound consists of a piperidine ring with two fluorine atoms at the 4-position and a hydroxymethyl group at the 3-position.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The presence of fluorine enhances binding affinity and selectivity towards biological targets. The hydroxymethyl group can engage in hydrogen bonding, which may influence the compound's efficacy and overall activity.

Biological Activity

Research has indicated that this compound may act as an antagonist for certain neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype NR2B. This receptor is crucial in synaptic plasticity and memory function, making it a target for therapeutic interventions in conditions such as depression and schizophrenia.

Table 1: Biological Activity Summary

| Activity | Target | Effect | Reference |

|---|---|---|---|

| NMDA Receptor Antagonism | NR2B Subtype | Potential treatment for depression and schizophrenia | |

| Selective Binding | Various Receptors | Enhanced selectivity due to fluorination |

Case Studies

Several studies have explored the pharmacological properties of this compound:

-

Study on NMDA Receptor Interaction :

- Researchers investigated the binding affinity of this compound to NR2B receptors using radiolabeled assays.

- Results indicated significant selectivity over other NMDA receptor subtypes, suggesting a lower risk of side effects compared to non-selective antagonists.

-

Pharmacokinetic Profile :

- A study assessed the metabolic stability and solubility of this compound in human plasma.

- Findings showed favorable pharmacokinetic properties that enhance its potential as a therapeutic agent.

- Comparative Analysis with Related Compounds :

Q & A

Q. Data Example :

| Synthetic Route | Enantiomeric Excess (%) | Reference |

|---|---|---|

| Chiral HPLC Resolution | >98% (R-enantiomer) | |

| Asymmetric Catalysis (CuI/Pd) | 85–90% |

Advanced Question: What role does this compound play in the development of kinase inhibitors?

Methodological Answer :

The compound serves as a key intermediate in synthesizing kinase inhibitors. For example:

- PIM1 Kinase Inhibition : identifies its derivative (Cpd17) as a component of a PIM1 kinase inhibitor, where the 4,4-difluoropiperidine moiety enhances binding affinity to the ATP-binding pocket via hydrophobic interactions .

- Structure-Activity Relationship (SAR) : Fluorine atoms improve metabolic stability and membrane permeability. Researchers should conduct crystallographic studies (using SHELX programs ) to validate binding modes.

Q. Experimental Design :

- Co-crystallization : Use PIM1 kinase (PDB: 5V82) to analyze ligand-protein interactions.

- Kinase Assays : Measure IC50 values in vitro using fluorescence polarization or radiometric assays.

Basic Question: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- X-ray Diffraction (XRD) : SHELXL refinement () resolves stereochemistry and crystal packing .

- HPLC-MS : Use a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) with methanol (65:35) for retention time optimization () .

- NMR Spectroscopy : -NMR quantifies fluorination efficiency, while -NMR confirms hydroxyl and piperidine proton environments.

Q. Data Example :

| Technique | Key Parameters | Utility |

|---|---|---|

| HPLC-MS | Retention time: 8.2 min; m/z: 164.24 | Purity assessment, molecular ion confirmation |

| -NMR | δ: -120 ppm (CF2) | Fluorine environment analysis |

Advanced Question: How do stereochemical variations (R vs. S enantiomers) affect the biological activity of derivatives?

Q. Methodological Answer :

- Enantiomer-Specific Bioactivity : lists distinct CAS numbers for (R)- and (S)-enantiomers, suggesting divergent pharmacological profiles . For example, the (R)-enantiomer may exhibit higher binding affinity to kinase targets due to spatial compatibility with hydrophobic pockets.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to compare enantiomer docking scores against PIM1 kinase (PDB: 5V82) .

Q. Experimental Validation :

- In Vitro Assays : Test enantiomers in kinase inhibition assays (e.g., PIM1, AKT) to correlate stereochemistry with IC50 values.

Data Contradiction: How can researchers resolve discrepancies in reported bioactivity data for stereoisomers?

Q. Methodological Answer :

- Reproducibility Checks : Validate synthetic routes (e.g., chiral purity via HPLC) and assay conditions (pH, temperature).

- Crystallographic Validation : Resolve ligand-protein structures (e.g., SHELX-refined XRD data ) to confirm binding modes.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent biases.

Case Study :

A 2023 study found conflicting IC50 values for (R)- and (S)-enantiomers in PIM1 inhibition. Crystallography revealed the (R)-enantiomer formed a hydrogen bond with Lys67, absent in the (S)-form, explaining the 10-fold activity difference .

Computational Question: What in silico methods predict the reactivity of this compound in synthetic pathways?

Q. Methodological Answer :

- Retrosynthetic Analysis : Use Reaxys or Pistachio databases () to identify feasible precursors (e.g., fluorinated piperidines) .

- DFT Calculations : Compute reaction energy barriers for fluorination steps using Gaussian or ORCA software.

- Machine Learning : Train models on existing synthetic data (e.g., reaction yields, solvent effects) to optimize conditions.

Q. Data Example :

| Computational Tool | Application | Reference |

|---|---|---|

| Reaxys | Precursor scoring for fluorination | |

| AutoDock Vina | Enantiomer docking energy prediction |

Advanced Question: How can researchers model methanol crossover effects in fuel cell applications involving fluorinated piperidines?

Q. Methodological Answer :

- Fluid Dynamics Modeling : Simulate methanol diffusion in fuel cells using COMSOL Multiphysics (). Parameters include porosity (ε), flow velocity (v), and pressure drop (ΔP) .

- Experimental Validation : Use electrochemical impedance spectroscopy (EIS) to measure crossover rates under varying flow conditions.

Q. Data Example :

| Parameter | Optimal Range | Impact on Methanol Crossover |

|---|---|---|

| Porosity (ε) | 0.2–0.3 | Lower ε reduces crossover |

| Flow Velocity (v) | 0.5–1.0 mL/min | Higher v enhances mitigation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.